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molecular formula C11H14IN B1320495 1-(3-Iodobenzyl)pyrrolidine CAS No. 884507-44-2

1-(3-Iodobenzyl)pyrrolidine

Cat. No. B1320495
M. Wt: 287.14 g/mol
InChI Key: MVFZIRZPTAFNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962665B2

Procedure details

A solution of 3-iodobenzyl chloride (100 mg, 0.396 mmol) in 1,4-dioxane (3 ml) was treated with pyrrolidine (0.5 ml, 6.02 mmol) and heated to reflux for 5 h. The cooled mixture was evaporated to dryness and treated with EtOAc and water. The organics were separated, dried over MgSO4, filtered and evaporated to afford 1-(3-iodo-benzyl)-pyrrolidine as a clear syrup (110 mg, 97%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>O1CCOCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=C(CCl)C=CC1
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CN2CCCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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